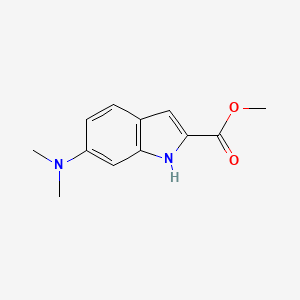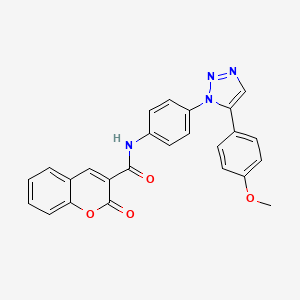![molecular formula C18H17N3O2 B3013129 2-phenoxy-N-[3-(1H-pyrazol-3-yl)phenyl]propanamide CAS No. 1187015-21-9](/img/structure/B3013129.png)
2-phenoxy-N-[3-(1H-pyrazol-3-yl)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenoxy-N-[3-(1H-pyrazol-3-yl)phenyl]propanamide is a useful research compound. Its molecular formula is C18H17N3O2 and its molecular weight is 307.353. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial and Anti-inflammatory Applications
Compounds related to 2-phenoxy-N-[3-(1H-pyrazol-5-yl)phenyl]propanamide have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. Novel pyrazole, isoxazole, and various other derivatives have shown promising results as antimicrobial and anti-inflammatory agents. These compounds were synthesized using a multi-component cyclo-condensation reaction and evaluated for their anti-bacterial and antifungal activities. Selected compounds also demonstrated anti-inflammatory activity, indicating their potential in treating conditions involving inflammation and microbial infections (Kendre, Landge, & Bhusare, 2015).
Antidepressant Activity
A series of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides were synthesized and evaluated for their antidepressant activity. These compounds showed significant potential as antidepressants, highlighting the therapeutic possibilities of pyrazole derivatives in treating depression. The compounds were characterized by various spectroscopic methods, and their antidepressant activity was assessed through behavioral investigations, revealing that certain derivatives may be useful as potential antidepressant medications (Mathew, Suresh, & Anbazhagan, 2014).
Fluorescent Chemosensor for Metal Ion Detection
Pyrazoline compounds have been explored for their utility as fluorescent chemosensors, particularly for detecting metal ions like Al3+. This application is crucial for environmental monitoring and biomedical research. The study of pyrene-appended pyrazoline compounds demonstrated their selective and sensitive response to Al3+ ions, offering a novel approach for Al3+ ion detection in various settings, including live cell imaging. This research underlines the versatility of pyrazoline derivatives in developing sensitive tools for chemical analysis (Rangasamy & Vandana, 2018).
Sodium Channel Blockers
Research on 3-(4-phenoxyphenyl)-1H-pyrazoles has identified them as potent state-dependent sodium channel blockers. These compounds have been synthesized and characterized, with studies indicating their potential for treating neuropathic pain. The chemical requirements for potency and the influence of different substituents have been explored, showcasing the therapeutic potential of these derivatives in managing conditions associated with sodium channel dysfunction (Yang et al., 2004).
Antimicrobial Screening
Another study focused on synthesizing and screening novel 2-(5-(4-(1H-benzo[d][1,2,3]triazol-1-yl)phenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenols for antimicrobial activity. These compounds were tested against various Gram-positive and Gram-negative bacteria, demonstrating significant antimicrobial activity for some derivatives. This research contributes to the development of new antimicrobial agents to combat resistant microbial strains (Shaikh et al., 2014).
特性
IUPAC Name |
2-phenoxy-N-[3-(1H-pyrazol-5-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-13(23-16-8-3-2-4-9-16)18(22)20-15-7-5-6-14(12-15)17-10-11-19-21-17/h2-13H,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGLMXDJOZBZLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C2=CC=NN2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B3013047.png)
![N-(5-chloro-2-methoxyphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B3013048.png)
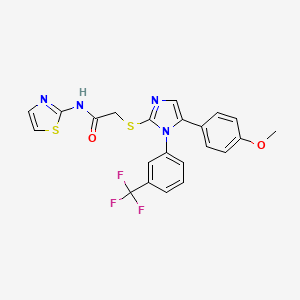

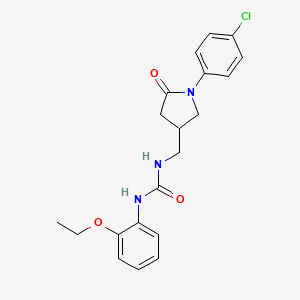
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxyacetamide](/img/structure/B3013055.png)
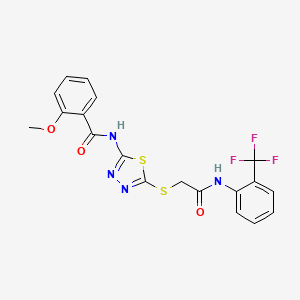

![3-chloro-4-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B3013059.png)

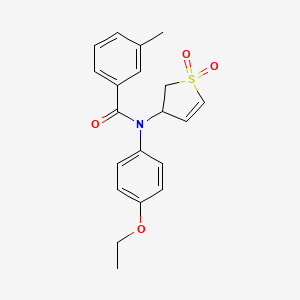
![(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene](/img/structure/B3013062.png)
